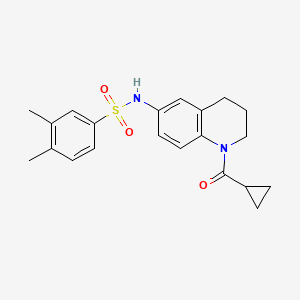![molecular formula C32H27F3N2O4 B2683444 2,3-bis(4-methoxyphenyl)-1-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxamide CAS No. 1024154-13-9](/img/structure/B2683444.png)
2,3-bis(4-methoxyphenyl)-1-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-bis(4-methoxyphenyl)-1-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(4-methoxyphenyl)-1-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-bis(4-methoxyphenyl)-1-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving tetrahydroisoquinoline derivatives.
Medicine: The compound’s unique structure could be explored for potential therapeutic applications, such as in the development of new drugs.
Industry: It may find use in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-bis(4-methoxyphenyl)-1-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
2,3-bis(4-methoxyphenyl)-1-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is unique due to its combination of methoxyphenyl and trifluoromethylphenyl groups, which impart distinct chemical properties and potential applications. Compared to similar compounds, it offers a unique scaffold for the development of new molecules with specific biological or chemical activities.
Properties
IUPAC Name |
2,3-bis(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27F3N2O4/c1-40-24-14-10-21(11-15-24)29-28(30(38)36-19-20-6-5-7-22(18-20)32(33,34)35)26-8-3-4-9-27(26)31(39)37(29)23-12-16-25(41-2)17-13-23/h3-18,28-29H,19H2,1-2H3,(H,36,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJXUZNVCRUTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)C(=O)NCC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[cyano(thiophen-3-yl)methyl]-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2683361.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[2-(1H-indol-3-yl)ethyl]propanediamide](/img/structure/B2683362.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2683363.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2683366.png)
![ethyl 2-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2683369.png)

![5-[3-(Benzimidazol-1-ylmethyl)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2683372.png)
![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2683375.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2683376.png)
![1-benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683379.png)
![ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2683380.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide](/img/structure/B2683384.png)
